Thermodynamic Stability: 39 kJ/mol Lower Enthalpy of Formation Than the Tungsten Analog
The standard enthalpy of formation (ΔHf°) of crystalline (cyclo-C₇H₈)Mo(CO)₃ is -297 ± 8 kJ mol⁻¹, which is 39 kJ mol⁻¹ less stable (less negative) than that of the tungsten analog (cyclo-C₇H₈)W(CO)₃ at -236 ± 8 kJ mol⁻¹ [1]. This difference is corroborated by the bond-enthalpy contribution D(cyclo-C₇H₈–M), which is 264 kJ mol⁻¹ for Mo, 311 kJ mol⁻¹ for W, and only 150 kJ mol⁻¹ for Cr [1]. The Mo complex occupies an intermediate position in thermodynamic stability between the more labile Cr complex and the significantly more robust W complex.
| Evidence Dimension | Standard Enthalpy of Formation (ΔHf°) and Metal-Ligand Bond Enthalpy Contribution (D(cyclo-C₇H₈–M)) |
|---|---|
| Target Compound Data | ΔHf° = -297 ± 8 kJ mol⁻¹; D(cyclo-C₇H₈–Mo) = 264 kJ mol⁻¹ |
| Comparator Or Baseline | (cyclo-C₇H₈)Cr(CO)₃: ΔHf° = not reported in this source; D(cyclo-C₇H₈–Cr) = 150 kJ mol⁻¹. (cyclo-C₇H₈)W(CO)₃: ΔHf° = -236 ± 8 kJ mol⁻¹; D(cyclo-C₇H₈–W) = 311 kJ mol⁻¹ |
| Quantified Difference | ΔΔHf° (Mo vs W) = 39 kJ mol⁻¹ more negative for Mo (less stable). ΔD (Mo vs Cr) = 114 kJ mol⁻¹ stronger Mo–C₇H₈ bond. |
| Conditions | Microcalorimetric measurements at elevated temperatures; crystalline compounds at 25 °C. |
Why This Matters
This quantitative thermodynamic data enables researchers to predict ligand exchange equilibria and select the appropriate metal center for applications where a balance between stability and reactivity is critical.
- [1] The thermochemistry of carbonyl complexes of Cr, Mo, Wand Co with arenes, cycloheptatriene, and norbornadiene. J. Organomet. Chem. 1980, 193, 297-310. View Source
